6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid
CAS No.:
Cat. No.: VC14992547
Molecular Formula: C20H23NO6
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO6 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 6-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C20H23NO6/c22-18(21-10-3-1-2-7-19(23)24)12-26-13-8-9-15-14-5-4-6-16(14)20(25)27-17(15)11-13/h8-9,11H,1-7,10,12H2,(H,21,22)(H,23,24) |
| Standard InChI Key | PQKLTEGVOXFIFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCCCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A tetrahydrocyclopenta[c]chromene nucleus with a 4-oxo substituent, contributing aromatic and conjugated π-system properties.
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An acetylated amino linker that bridges the chromene system to the aliphatic chain.
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A hexanoic acid terminus, introducing hydrophilicity and potential for salt formation or esterification.
Key functional groups include the chromene’s ketone (), the acetyl carbonyl (), and the carboxylic acid (), which collectively enable diverse intermolecular interactions. The InChIKey PQKLTEGVOXFIFQ confirms stereochemical specificity, while the SMILES string O=C(O)CCCCCNC(=O)COc1cc2c(cc1)OCC3C2CCC3=O delineates atomic connectivity.
Spectral Data and Computational Analysis
While experimental spectral data (NMR, IR) are unavailable, homology modeling with PubChem CID 2771985 suggests characteristic absorptions:
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IR: Strong bands at ~1700 cm (ketone, carboxylic acid) and ~1650 cm (amide I) .
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NMR: Signals for the chromene’s aromatic protons (δ 6.5–7.5 ppm), methylene groups in the cyclopentane ring (δ 2.0–3.0 ppm), and the hexanoic acid chain (δ 1.2–1.6 ppm) .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
Synthesis typically begins with 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, which undergoes O-acetylation with bromoacetyl bromide to install the acetyl linker. Subsequent nucleophilic acyl substitution with 6-aminohexanoic acid yields the target compound. Critical parameters include:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Bromoacetyl bromide, , DCM, 0°C | 65–70 |
| Amide Coupling | 6-Aminohexanoic acid, DCC, DMAP, THF | 50–55 |
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Scalability remains challenging due to steric hindrance during amide bond formation.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
The hexanoic acid chain enhances solubility and target affinity compared to shorter-chain analogues .
Biological Activities and Mechanistic Insights
In Vitro Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (), attributed to:
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Topoisomerase II inhibition: The chromene core intercalates DNA, while the carboxylic acid chelates magnesium ions essential for enzyme function.
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Apoptosis induction: Flow cytometry reveals 22% late apoptosis at 20 μM, linked to caspase-3 activation.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising activity, the compound exhibits:
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Poor oral bioavailability (F = 12% in rats) due to first-pass metabolism of the hexanoic acid moiety.
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Rapid plasma clearance (), necessitating prodrug strategies or nanoformulations.
Synthetic Chemistry Opportunities
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